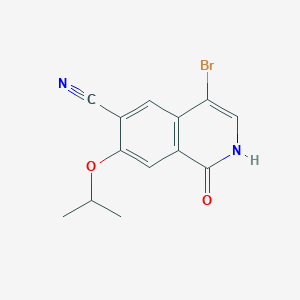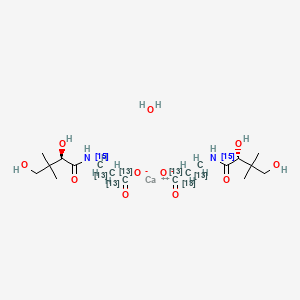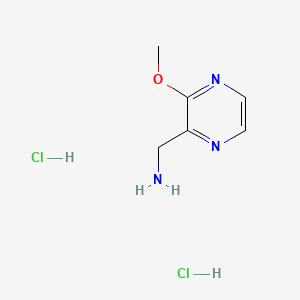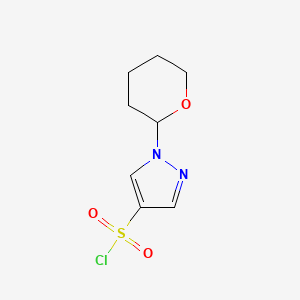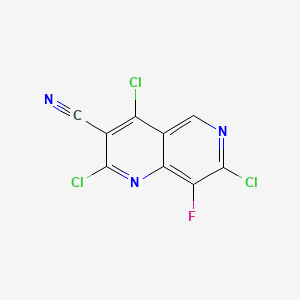
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile is a synthetic organic compound with the molecular formula C9HCl3FN3 It is characterized by the presence of three chlorine atoms, one fluorine atom, and a nitrile group attached to a naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a naphthyridine precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2). The nitrile group is introduced through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Industrial methods also focus on optimizing the purification steps to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trichloro-1,6-naphthyridine-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and properties.
2,4,7-Trichloro-8-methyl-1,6-naphthyridine-3-carbonitrile: Contains a methyl group instead of a fluorine atom, leading to different chemical behavior.
2,4,7-Trichloro-8-bromo-1,6-naphthyridine-3-carbonitrile: Substitutes the fluorine atom with a bromine atom, altering its reactivity.
Uniqueness
2,4,7-Trichloro-
Propriétés
Formule moléculaire |
C9HCl3FN3 |
|---|---|
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
2,4,7-trichloro-8-fluoro-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9HCl3FN3/c10-5-3(1-14)8(11)16-7-4(5)2-15-9(12)6(7)13/h2H |
Clé InChI |
DFBRFVNVUBHMTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=N1)Cl)F)N=C(C(=C2Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)

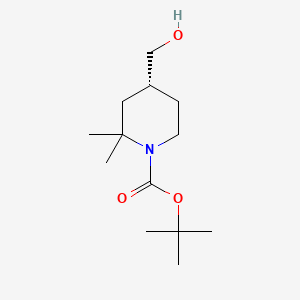
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)


![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
